![molecular formula C16H13F3N4OS B2884931 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396848-91-1](/img/structure/B2884931.png)
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These targets play crucial roles in various biological processes, including cell growth, signal transduction, and metabolic reactions.
Mode of Action
It’s known that the trifluoromethyl group present in organic compounds plays an important role in physiological activities, mostly due to the increased lipophilicity of the molecules, which causes greater cell permeability and resistance to enzyme degradation .
Pharmacokinetics
The presence of a trifluoromethyl group in the compound is known to enhance its lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
Similar compounds have been reported to show significant analgesic and anti-inflammatory activities .
Activité Biologique
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C17H18F3N3O2, with a molecular weight of 379 Da. The presence of the trifluoromethyl group and the benzo[d]thiazole moiety contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H18F3N3O2 |
Molecular Weight | 379 Da |
LogP | 3.28 |
Polar Surface Area (Å) | 64 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the benzo[d]thiazole structure provides stability.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It can bind to receptors, triggering signaling cascades that influence cell behavior.
Antitumor Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 1.61μg/mL to 1.98μg/mL, indicating potent cytotoxic effects against various cancer cell lines .
Anticonvulsant Activity
Compounds similar to this compound have been evaluated for anticonvulsant properties.
- Case Study : A series of thiazole-integrated compounds showed significant anticonvulsant activity, with some achieving complete protection in seizure models .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has implications for treating neurodegenerative diseases like Alzheimer's.
- Research Findings : Compounds with similar structures have been shown to inhibit acetylcholinesterase effectively, suggesting a pathway for cognitive enhancement .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity:
- Thiazole Moiety : Essential for cytotoxicity and enzyme inhibition.
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Substituents on the Pyrimidine Ring : Influence selectivity and potency against specific biological targets.
Q & A
Q. Basic: What synthetic routes are employed for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how is purity validated?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrimidine core via nucleophilic substitution, using 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine as a starting material.
- Step 2: Ethyl linkage introduction through alkylation or Michael addition under reflux conditions in acetonitrile or DMF .
- Step 3: Coupling with benzo[d]thiazole-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Validation: - NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent integration (e.g., trifluoromethyl singlet at ~δ 110 ppm in 13C) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC: Purity ≥95% assessed using C18 columns with UV detection at 254 nm .
Q. Advanced: How can density functional theory (DFT) predict electronic properties of the trifluoromethyl group?
DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the -CF3 group:
- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals increased positive charge on the pyrimidine ring, enhancing electrophilic reactivity .
- Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with stability; -CF3 lowers LUMO energy, favoring charge-transfer interactions .
- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation, showing reduced dipole moments in non-polar solvents .
Validation: Compare computed IR/Raman spectra with experimental data (e.g., C-F stretches at 1150–1250 cm⁻¹) .
Q. Basic: What spectroscopic techniques characterize this compound’s structure?
- 1H NMR: Key signals include:
- Pyrimidine ethyl protons: δ 3.8–4.2 ppm (m, 2H, -CH2-).
- Benzo[d]thiazole aromatic protons: δ 7.3–8.1 ppm (m, 4H) .
- 13C NMR: Trifluoromethyl carbon at ~δ 122 ppm (q, J = 270 Hz) .
- IR Spectroscopy: Amide C=O stretch at ~1680 cm⁻¹; thiazole C-N at ~1520 cm⁻¹ .
Q. Advanced: How does the benzo[d]thiazole moiety affect kinase inhibition efficacy?
The benzo[d]thiazole scaffold enhances binding to kinase ATP pockets:
- Hydrophobic Interactions: The planar thiazole ring docks into hydrophobic pockets (e.g., Src kinase’s DFG motif) .
- Hydrogen Bonding: The carboxamide NH forms H-bonds with conserved residues (e.g., Glu286 in Abl1) .
Experimental Design: - IC50 Assays: Compare inhibition of wild-type vs. mutant kinases (e.g., T315I Abl1) to assess resistance profiles .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Q. Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
- Control Variables: Standardize cell passage number, serum concentration, and incubation time .
- Metabolic Profiling: Use LC-MS to quantify intracellular metabolite degradation (e.g., glutathione conjugation) .
- Orthogonal Assays: Validate via apoptosis markers (Annexin V/PI) and mitochondrial membrane potential (JC-1 dye) .
Q. Basic: What intermediates are critical in synthesizing this compound?
- Intermediate A: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (prepared via Biginelli reaction with trifluoroacetate ).
- Intermediate B: 2-(2-Aminoethyl)pyrimidine derivative (alkylated using ethyl bromoacetate in DMF ).
- Intermediate C: Activated benzo[d]thiazole-2-carboxylate (generated via mixed anhydride with ClCO2Et) .
Q. Advanced: What structural modifications improve pharmacokinetics?
- Trifluoromethyl Optimization: Replace -CF3 with -OCF3 to enhance metabolic stability (CYP450 resistance) .
- Bioisosteres: Substitute benzo[d]thiazole with imidazo[1,2-a]pyridine to improve solubility (clogP reduction by 0.5) .
- Pro-drug Strategies: Introduce ester moieties for sustained release (e.g., ethyl ester hydrolysis in plasma) .
Q. Basic: How is compound stability assessed under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability: Heat at 40–80°C for 48h; assess polymorph transitions via PXRD .
- Light Sensitivity: Expose to UV (254 nm) for 72h; quantify photodegradation products with LC-MS .
Propriétés
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c1-9-8-12(16(17,18)19)23-13(21-9)6-7-20-14(24)15-22-10-4-2-3-5-11(10)25-15/h2-5,8H,6-7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUDNSEAULEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.